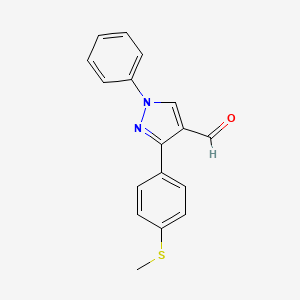
3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Metiltio)fenil)-1-fenil-1H-pirazol-4-carbaldehído es un compuesto orgánico que pertenece a la clase de los pirazoles. Este compuesto se caracteriza por la presencia de un anillo de pirazol sustituido con un grupo fenilo y un grupo 4-(metiltio)fenilo. El grupo funcional carbaldehído está unido a la cuarta posición del anillo de pirazol.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-(4-(Metiltio)fenil)-1-fenil-1H-pirazol-4-carbaldehído generalmente involucra reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Un método común involucra los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una 1,3-dicetona apropiada.
Reacciones de sustitución: Los grupos fenilo y 4-(metiltio)fenilo se introducen mediante reacciones de sustitución.
Formación: El grupo carbaldehído se introduce mediante reacciones de formación, como la reacción de Vilsmeier-Haack, que involucra el uso de DMF y POCl3.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza, mientras se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(4-(Metiltio)fenil)-1-fenil-1H-pirazol-4-carbaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metiltio se puede oxidar a un sulfóxido o sulfona.
Reducción: El grupo carbaldehído se puede reducir a un alcohol.
Sustitución: Los grupos fenilo y 4-(metiltio)fenilo pueden participar en reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden involucrar reactivos como bromo o ácido nítrico.
Principales Productos Formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Alcoholes.
Sustitución: Derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
3-(4-(Metiltio)fenil)-1-fenil-1H-pirazol-4-carbaldehído tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se estudia por su potencial como farmacóforo en el desarrollo de nuevos medicamentos, particularmente por sus propiedades antiinflamatorias y anticancerígenas.
Ciencia de Materiales: Este compuesto se puede utilizar en la síntesis de nuevos materiales con propiedades electrónicas y ópticas únicas.
Estudios Biológicos: Se utiliza como una sonda en ensayos bioquímicos para estudiar interacciones enzimáticas y vías celulares.
Mecanismo De Acción
El mecanismo de acción de 3-(4-(Metiltio)fenil)-1-fenil-1H-pirazol-4-carbaldehído involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de pirazol y los grupos sustituyentes juegan un papel crucial en la unión a estos objetivos, modulando su actividad. Por ejemplo, en aplicaciones medicinales, puede inhibir enzimas específicas involucradas en la inflamación o la proliferación de células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
3-(4-(Metiltio)fenil)-1-fenil-1H-pirazol-5-carbaldehído: Estructura similar pero con el grupo carbaldehído en la quinta posición.
3-(4-(Metiltio)fenil)-1-fenil-1H-pirazol-4-metanol: Estructura similar pero con un grupo metanol en lugar de un grupo carbaldehído.
Unicidad
3-(4-(Metiltio)fenil)-1-fenil-1H-pirazol-4-carbaldehído es único debido al posicionamiento específico de sus grupos funcionales, lo que puede influir significativamente en su reactividad química y actividad biológica. La presencia del grupo metiltio y el grupo carbaldehído en posiciones específicas en el anillo de pirazol puede mejorar su afinidad de unión a ciertos objetivos moleculares, lo que lo convierte en un compuesto valioso en el descubrimiento de fármacos y la ciencia de materiales.
Propiedades
Número CAS |
618098-86-5 |
|---|---|
Fórmula molecular |
C17H14N2OS |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3-(4-methylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H14N2OS/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-12H,1H3 |
Clave InChI |
KTHOMCBLLKUVDD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


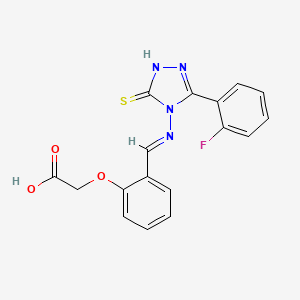
![N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12017217.png)
![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12017225.png)
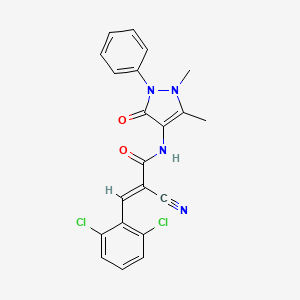

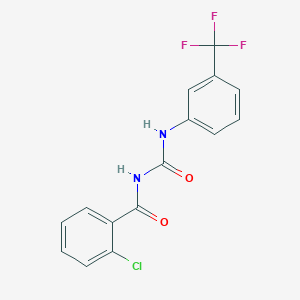
![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017245.png)

![(5Z)-3-cyclopentyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017257.png)
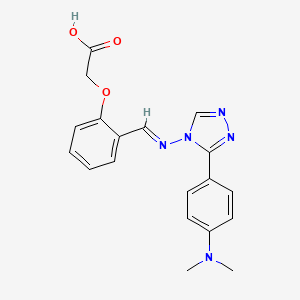
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12017270.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017272.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12017290.png)
